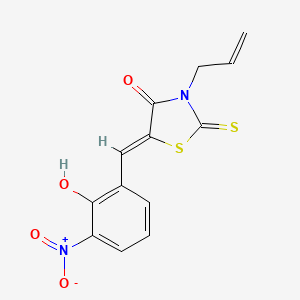![molecular formula C28H25NO4 B5122082 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate, also known as MPA-Na, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as naphthalenes, which are widely used in the pharmaceutical industry for their diverse biological activities. MPA-Na is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Mecanismo De Acción
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate is a potent and selective inhibitor of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate increases the levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and metabolism. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been shown to bind to the active site of FAAH and block its enzymatic activity, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been shown to modulate various physiological processes in the body, including pain, inflammation, and metabolism. By increasing the levels of endocannabinoids in the body, 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate can reduce pain and inflammation, which has implications for the treatment of chronic pain and inflammatory disorders. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has also been shown to modulate metabolism by regulating energy homeostasis and glucose uptake in the body. These effects have implications for the treatment of metabolic disorders such as obesity and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has some limitations as a tool compound. It has low solubility in water, which can limit its use in certain experimental settings. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate. One area of research is the development of more potent and selective inhibitors of FAAH, which can be used to study the role of endocannabinoids in various physiological processes. Another area of research is the development of novel therapeutic agents based on the modulation of endocannabinoid signaling in the body. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has potential applications in the treatment of various neurological and metabolic disorders, and further research is needed to explore its therapeutic potential. Finally, the study of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate can provide insights into the role of FAAH in the regulation of endocannabinoid signaling in the body, which has implications for the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate involves the reaction of 1-(4-methoxyphenyl)-2-naphthylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate as a white crystalline solid. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate endocannabinoid signaling in the brain, which has implications for the treatment of various neurological disorders such as anxiety, depression, and addiction. 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has also been used as a tool compound to study the role of FAAH in the regulation of pain, inflammation, and metabolism.
Propiedades
IUPAC Name |
[1-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-19(30)33-25-17-14-21-10-6-7-11-24(21)27(25)28(22-12-15-23(32-2)16-13-22)29-26(31)18-20-8-4-3-5-9-20/h3-17,28H,18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLLIBCOWLPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)
![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)

![5-{[(2-fluorobenzyl)amino]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122037.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)


![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5122091.png)